1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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Overview
Description
1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods allow for the rapid and efficient formation of the desired product with high yields and purity. The use of flow chemistry also enables better control over reaction conditions, leading to improved safety and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of dihydroimidazole derivatives. Substitution reactions can result in various alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methanamine moiety may also interact with biological targets, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure but differ in the presence of a fused pyridine ring.
Substituted Imidazoles: Various substituted imidazoles, such as 2-methylimidazole and 4,5-diphenylimidazole, exhibit similar chemical properties and applications.
Uniqueness
1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the methanamine moiety enhances its potential as a versatile building block in synthetic chemistry and as a bioactive compound in medicinal chemistry.
Properties
CAS No. |
2751611-47-7 |
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Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)6-11-4-3-10-8(11)5-9;;/h3-4,7H,5-6,9H2,1-2H3;2*1H |
InChI Key |
UDLRWLNNBHUFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN=C1CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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